4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Description
4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a fluorinated pyrimidine derivative featuring a piperazine linker substituted with a 5-fluoropyrimidinyl group. Its molecular formula is C16H19F3N6 (molecular weight: 352.36 g/mol), with a CAS number 2548976-37-8 . The compound’s structure combines a difluoromethyl group at position 4, a methyl group at position 2, and a piperazine ring at position 6 connected to a fluorinated pyrimidine moiety.
Properties
IUPAC Name |
4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSSSWMKFIUOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine core with various substituents that enhance its pharmacological properties. The structural formula can be represented as follows:
Key Structural Features:
- Difluoromethyl group: Enhances lipophilicity and metabolic stability.
- Piperazine ring: Known for its role in enhancing binding affinity to biological targets.
- Fluoropyrimidine moiety: Imparts potential for interaction with nucleic acid pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in critical cellular pathways.
- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in nucleotide synthesis, impacting cell proliferation and survival.
- Receptor Modulation: It can interact with various receptors, potentially modulating signaling pathways related to cancer and inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- A431 (vulvar epidermal carcinoma)
- HeLa (cervical cancer)
These studies indicate that the compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .
In Vivo Studies
Animal model studies have shown promising results in reducing tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction rates .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on A431 cells, noting a significant decrease in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the release of pro-inflammatory cytokines from activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | A431 | >10 | Reduced cell viability |
| Apoptosis Induction | HeLa | 5–20 | Increased caspase activity |
| Anti-inflammatory | Macrophages | 1–10 | Decreased cytokine release |
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : The pyrimidine structure can be synthesized through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The piperazine ring is introduced via nucleophilic substitution, often using halogenated intermediates.
- Difluoromethylation : The introduction of the difluoromethyl group is achieved using specialized reagents under controlled conditions.
- Final Functionalization : Additional modifications may be performed to optimize biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Cancer Treatment : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Antiviral Activity : Studies have shown that the compound exhibits antiviral properties, potentially useful against certain viral infections.
Biological Interactions
The interactions of this compound with biological macromolecules are crucial for its therapeutic efficacy:
- Protein Binding : The difluoromethyl and fluoropyrimidine groups enhance binding affinity to target proteins, which can lead to modulation of enzymatic activity or receptor signaling pathways.
- Nucleic Acid Interactions : Investigations suggest that it may interact with nucleic acids, influencing gene expression and cellular processes.
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
-
Study on Anticancer Effects
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on this compound. Results indicated significant inhibition of cell viability in multiple cancer cell lines, attributed to apoptosis induction mechanisms.
-
Antiviral Activity Assessment
- Research conducted at a leading virology institute demonstrated that the compound exhibited potent antiviral activity against a range of viruses, including influenza and HIV. The mechanism was linked to interference with viral replication processes.
-
Pharmacokinetic Studies
- A pharmacokinetic evaluation indicated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability and therapeutic application.
Comparison with Similar Compounds
4-(Difluoromethyl)-6-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)Piperazin-1-yl]-2-Methylpyrimidine
- CAS : 2548976-37-8
- Molecular Formula : C16H19F3N6
- Key Differences : The ethyl group at position 6 of the fluoropyrimidine ring increases steric bulk compared to the unsubstituted 5-fluoropyrimidinyl group in the target compound. This modification may reduce binding affinity to enzymes like kinases or proteases due to steric hindrance .
4-(Difluoromethyl)-6-(Furan-2-yl)-2-(Piperazin-1-yl)Pyrimidine
- CAS : 862679-50-3
- Molecular Formula : C12H9F3N2O2S2
- Key Differences : Replacement of the fluoropyrimidinyl-piperazine group with a furan ring and sulfonyl-acetic acid side chain drastically alters electronic properties. The furan’s oxygen heteroatom may improve solubility but reduce metabolic stability compared to fluorinated analogs .
4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine
- CAS : 1006441-37-7
- Molecular Formula : C13H16F2N4O2S
- However, the pyrazole ring at position 6 may limit π-π stacking interactions critical for target binding .
Core Scaffold Modifications
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine
- Molecular Formula : C10H16N4
- Key Differences : The absence of fluorine substituents and the simpler piperidine (vs. piperazine) linker reduce molecular complexity and lipophilicity. This compound lacks the fluoropyrimidinyl group, which is critical for interactions with fluorine-sensitive binding pockets .
4-(4-Bromophenyl)-6-(Difluoromethyl)-2-Methylpyrimidine
Purity and Stability
- The target compound is commercially available at 95% purity (), comparable to analogs like 2-{[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (95% purity, CAS 862679-50-3) .
- Stability may vary: fluorinated pyrimidines (e.g., the target compound) generally exhibit superior metabolic stability over non-fluorinated derivatives like furan-containing analogs .
Target Compound vs. Triazine-Based Analogs
Compounds such as 4-[4-(4-[2-amino-4-(difluoromethyl)pyrimidin-5-yl]-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl]-4-oxo-N-(9-oxononyl)butanamide () incorporate a triazine core, which broadens hydrogen-bonding capabilities but increases molecular weight (>600 g/mol). The target compound’s simpler pyrimidine scaffold may offer better bioavailability .
Fluorine Substitution Patterns
- The difluoromethyl group in the target compound provides balanced electronegativity and lipophilicity, whereas trifluoromethyl groups (e.g., in 1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid ) increase acidity and metabolic resistance but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
